tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
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Overview
Description
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a bromomethyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate typically involves the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the dioxane ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step is the esterification of the dioxane derivative with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active dioxane derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R,6S)-6-(Methoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C13H23BrO4 |
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Molecular Weight |
323.22 g/mol |
IUPAC Name |
tert-butyl 2-[6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H23BrO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3 |
InChI Key |
JWMNVOWFLZUAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(CC(O1)CBr)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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